

# 6-Hydroxypicolinic acid chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **6-Hydroxypicolinic acid**

Cat. No.: **B010676**

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## 6-Hydroxypicolinic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for **6-hydroxypicolinic acid**. The information is intended to support research and development activities in medicinal chemistry, biochemistry, and related scientific fields.

## Core Chemical Properties and Structure

**6-Hydroxypicolinic acid**, also known by its IUPAC name 6-oxo-1,6-dihydropyridine-2-carboxylic acid, is a pyridine derivative with the molecular formula  $C_6H_5NO_3$ .<sup>[1][2][3][4][5]</sup> It exists as a light yellow to brown crystalline powder.<sup>[1][2][3]</sup> This compound is of interest due to its role as a chelating agent and its potential applications in various scientific fields.<sup>[3]</sup>

## Physicochemical Data

A summary of the key physicochemical properties of **6-hydroxypicolinic acid** is presented in Table 1 for easy reference and comparison.

Property	Value	Source
IUPAC Name	6-oxo-1,6-dihydropyridine-2-carboxylic acid	<a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	19621-92-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	139.11 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	270 °C (decomposes)	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point (Predicted)	436.0 ± 45.0 °C	<a href="#">[1]</a>
pKa (Predicted)	3.29 ± 0.20	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in water, alcohols, and ether.	<a href="#">[6]</a> <a href="#">[7]</a>

## Chemical Structure and Tautomerism

**6-Hydroxypicolinic acid** exhibits keto-enol tautomerism, existing in equilibrium between the 6-hydroxypyridine and the 6-pyridone forms. The pyridone form is generally considered to be the more stable tautomer.[\[1\]](#)[\[2\]](#) This structural feature is crucial for its chemical reactivity and chelating abilities.

## Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of **6-hydroxypicolinic acid**.

## Synthesis of 6-Hydroxypicolinic Acid

A common method for the synthesis of **6-hydroxypicolinic acid** involves the carboxylation of 2-bromo-6-hydroxypyridine.[\[8\]](#)[\[9\]](#)

Materials:

- 2-Bromo-6-hydroxypyridine

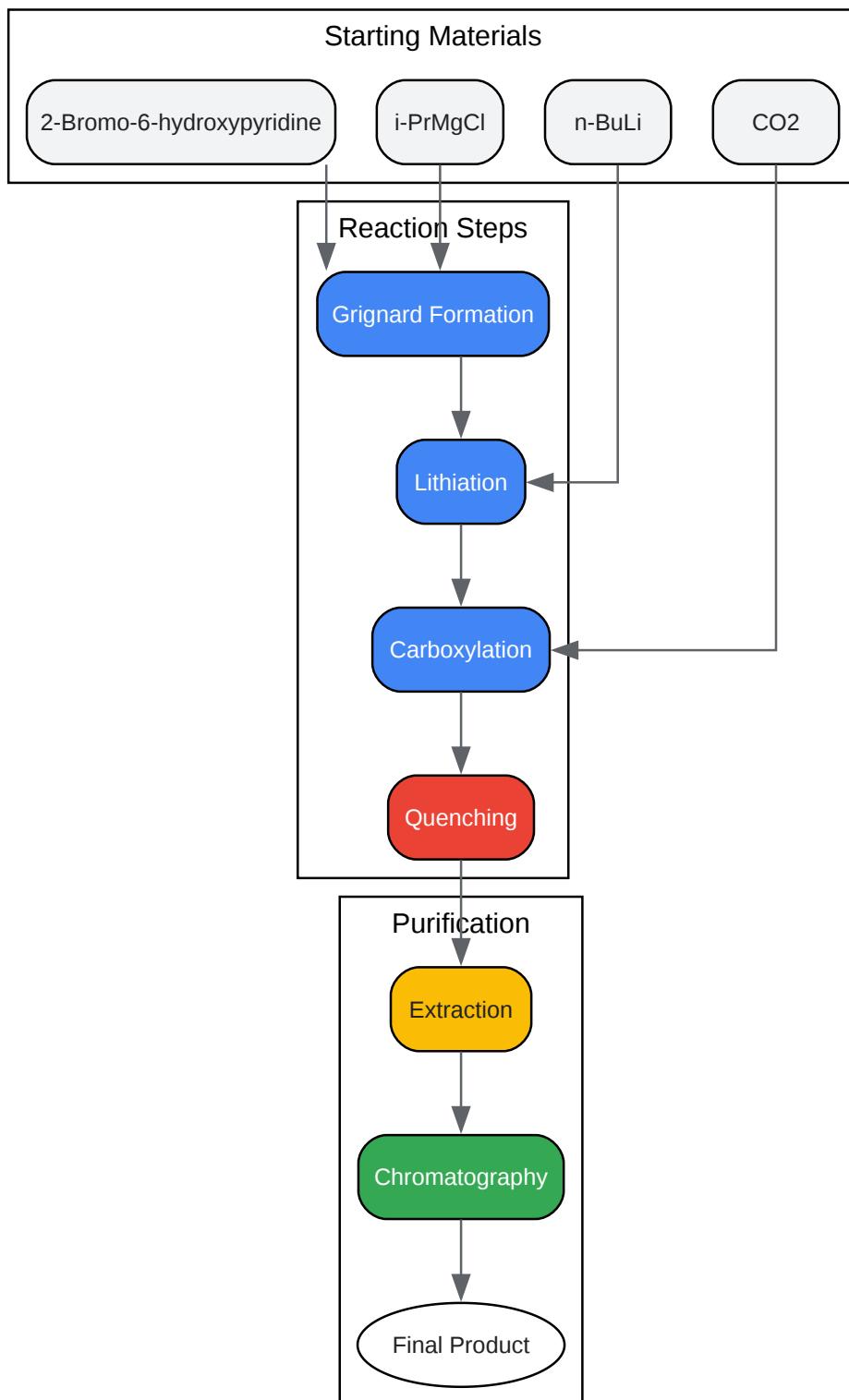
- Dry Tetrahydrofuran (THF)
- iso-Propylmagnesium chloride (i-PrMgCl) in THF (2 M solution)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
- Dry Carbon Dioxide (CO<sub>2</sub>)
- Ethyl acetate
- Petroleum ether
- Silica gel

**Procedure:**

- A solution of 2-bromo-6-hydroxypyridine (1.0 equivalent) in dry THF is cooled to 0 °C.
- A 2 M solution of i-PrMgCl in THF (1.0 equivalent) is added over 5 minutes, and the solution is stirred for an additional 5 minutes at 0 °C.
- A 2.5 M solution of n-BuLi in hexanes (2.0 equivalents) is then added dropwise over 5 minutes, maintaining the temperature below 20 °C.
- The resulting mixture is stirred at this temperature for 30 minutes.
- Dry CO<sub>2</sub> (1.0 equivalent) is added, and the mixture is warmed to 20 °C over 30 minutes.
- The reaction is quenched with water.
- The aqueous phase is extracted with ethyl acetate.
- The combined organic phases are dried and concentrated.
- The crude product is purified by flash chromatography on silica gel using a petroleum ether/ethyl acetate eluent.<sup>[8][9]</sup>

**Workflow for the Synthesis of 6-Hydroxypicolinic Acid:**

## Synthesis Workflow of 6-Hydroxypicolinic Acid

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Caption: A simplified workflow for the synthesis of **6-Hydroxypicolinic acid**.

## Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **6-hydroxypicolinic acid** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- <sup>1</sup>H-NMR Parameters: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C-NMR Parameters: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 0-200 ppm, proton decoupling, and a longer acquisition time or a higher number of scans compared to <sup>1</sup>H-NMR.
- Data: <sup>1</sup>H-NMR (600 MHz, DMSO-d<sub>6</sub>) δ: 7.56 (dd, J = 8.9, 7.0 Hz, 1H), 6.97 (d, J = 6.8 Hz, 1H), 6.65 (d, J = 9.0 Hz, 1H). <sup>13</sup>C-NMR (151 MHz, DMSO-d<sub>6</sub>) δ: 163.28, 162.67, 140.51, 137.97, 123.88, 110.42.[10]

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Parameters: Scan the sample over a range of 4000-400 cm<sup>-1</sup>.

Mass Spectrometry (MS):

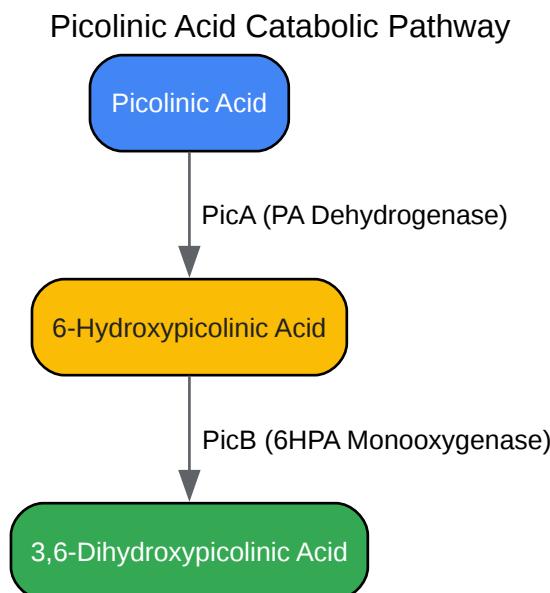
- Technique: Electrospray ionization (ESI) is a suitable method for this compound.
- Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL).
- Parameters: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]<sup>+</sup> and the deprotonated molecule [M-H]<sup>-</sup>, respectively.

## Biological Role: Picolinic Acid Catabolism

**6-Hydroxypicolinic acid** is a known intermediate in the microbial degradation pathway of picolinic acid.[1][2][3][4][8][11] In organisms such as *Alcaligenes faecalis*, picolinic acid is first hydroxylated to form **6-hydroxypicolinic acid**. This intermediate is then further metabolized.

The subsequent step in the pathway involves the conversion of **6-hydroxypicolinic acid** to 3,6-dihydroxypicolinic acid. This reaction is catalyzed by the enzyme 6HPA monooxygenase, which is designated as PicB in *Alcaligenes faecalis*.[2][12]

Picolinic Acid Degradation Pathway:



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Caption: The initial steps of the picolinic acid degradation pathway in *Alcaligenes faecalis*.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)